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Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively

utilized as delivery vehicles for therapeutic agents in the pharmaceutical and biotechnology

industries. Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in liposome

formulations. The particle size and size distribution of liposomes are critical quality attributes

that significantly influence their stability, encapsulation efficiency, biodistribution, and cellular

uptake.[1] Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for

determining the size distribution of sub-micron particles, such as liposomes, in suspension.[1]

[2] This application note provides a detailed protocol for the preparation of DPPC liposomes

and their subsequent size characterization using DLS.

Principles of Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures

the size of particles by analyzing the fluctuations in the intensity of scattered light caused by

the Brownian motion of particles in a liquid suspension.[3][4]

Brownian Motion: Particles dispersed in a liquid are in constant, random motion due to

collisions with the solvent molecules.[3] Smaller particles move more rapidly, while larger

particles move more slowly.[1][5]
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Light Scattering: When a laser beam illuminates the particles, the light is scattered in all

directions. As the particles move, the intensity of the scattered light at a fixed angle

fluctuates over time.[2]

Correlation Function: The DLS instrument measures these intensity fluctuations and

generates an autocorrelation function. This function describes how the intensity at a given

time correlates with the intensity at a later time. For smaller, faster-moving particles, the

correlation decays quickly, whereas for larger, slower-moving particles, the correlation

decays more slowly.[3]

Stokes-Einstein Equation: The rate of decay of the autocorrelation function is used to

calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic

diameter (d.H) is then determined using the Stokes-Einstein equation[5]:

d.H = kT / (3πηD)

where:

k is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same

rate as the particle being measured, including any surface-adsorbed molecules and the

associated solvent layer.[1]

Data Analysis and Interpretation
DLS data is typically analyzed using the cumulants method, which provides two key

parameters:

Z-Average (Intensity-Weighted Mean Hydrodynamic Diameter): This is the primary and most

stable parameter produced by DLS.[6] It is sensitive to the presence of small amounts of

larger particles due to the intensity of scattered light being proportional to the sixth power of

the particle diameter.[7]
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Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size

distribution.[7] A PDI value below 0.1 indicates a highly monodisperse sample, while values

greater than 0.3 suggest a broad or multimodal size distribution.[8] For many liposomal drug

products, a PDI below 0.3 is often desired.[8]

Experimental Protocol: Preparation and Sizing of
DPPC Liposomes
This protocol describes the preparation of unilamellar DPPC liposomes using the thin-film

hydration method followed by extrusion, and their subsequent size analysis by DLS.

Materials
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

Round-bottom flask

Rotary evaporator

Water bath sonicator

Extruder with polycarbonate membranes (100 nm pore size)

DLS instrument

Disposable cuvettes

DPPC Liposome Preparation Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7120185/
https://insidetx.com/resources/application-notes/liposomes-synthesis-and-size-characterization-with-high-precision-dls/
https://insidetx.com/resources/application-notes/liposomes-synthesis-and-size-characterization-with-high-precision-dls/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome Preparation

DLS Analysis

Lipid Dissolution

Film Formation

Rotary Evaporation

Hydration

Add PBS

Sonication

Vortex & Bath Sonicate

Extrusion

Size Reduction

Sample Dilution

Prepared Liposomes

DLS Measurement

Load into Cuvette

Data Analysis

Generate Autocorrelation Function

Click to download full resolution via product page

Caption: Workflow for DPPC liposome preparation and DLS analysis.
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Step-by-Step Methodology
Thin-Film Hydration:

1. Weigh the desired amount of DPPC and dissolve it in chloroform in a round-bottom flask.

2. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the

inner surface of the flask.

3. Further dry the lipid film under a vacuum for at least 2 hours to remove any residual

solvent.[9]

4. Hydrate the lipid film with filtered PBS (pH 7.4) by vortexing. The temperature of the PBS

should be above the phase transition temperature of DPPC (~41°C). This will form

multilamellar vesicles (MLVs).[10]

Sonication:

1. Submerge the flask containing the MLV suspension in a bath sonicator.

2. Sonicate for 5-10 minutes to break down the large MLVs into smaller vesicles.

Extrusion:

1. Assemble the extruder with a 100 nm polycarbonate membrane.

2. Heat the extruder to a temperature above the phase transition temperature of DPPC.

3. Pass the liposome suspension through the extruder 11-21 times to produce unilamellar

vesicles (LUVs) with a more uniform size distribution.[9]

DLS Measurement:

1. Allow the DLS instrument to warm up and stabilize.

2. Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate

concentration. The ideal concentration range should be determined empirically to avoid
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multiple scattering effects (too concentrated) or poor signal-to-noise ratio (too dilute).[11]

[12]

3. Transfer the diluted sample into a clean, dust-free disposable cuvette.

4. Place the cuvette in the DLS instrument.

5. Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity

and refractive index (use values for water), and scattering angle (typically 90° or 173°).

6. Perform the measurement. Typically, 3-5 replicate measurements are performed for each

sample.

Data Presentation
The quantitative data obtained from DLS analysis should be summarized in a clear and

structured table.

Sample ID
Z-Average
(d.nm)

Polydispersity
Index (PDI)

Peak 1 Mean
(d.nm)

Peak 1 %
Intensity

DPPC Lipo

Batch 1
105.2 0.125 108.1 100

DPPC Lipo

Batch 2
108.9 0.130 111.5 100

DPPC Lipo

Batch 3
106.5 0.128 109.3 100

Logical Relationships in DLS Measurement
The following diagram illustrates the key relationships influencing the outcome of a DLS

measurement.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.phmethods.net/articles/effect-of-sample-concentration-on-the-characterization-of-liposomes-using-dynamic-light-scattering-technique.pdf
https://www.malvernpanalytical.com/en/learn/knowledge-center/insights/liposome-based-drug-product-deformulation-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Particle Size

Brownian Motion

inversely proportional to speed

Scattered Light Fluctuations

causes

Autocorrelation Function

analyzed to generate

Diffusion Coefficient

decay rate yields

Hydrodynamic Diameter

calculated via Stokes-Einstein

Solvent Viscosity

influences

Temperature

influences

Click to download full resolution via product page

Caption: Factors influencing hydrodynamic diameter in DLS.

Conclusion
Dynamic Light Scattering is an essential analytical tool for the characterization of liposomal

drug delivery systems. By following a robust protocol for liposome preparation and DLS

analysis, researchers can obtain reliable and reproducible data on the size and size distribution

of DPPC liposomes. This information is critical for ensuring the quality, efficacy, and safety of

liposomal formulations in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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